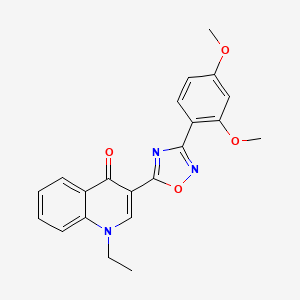

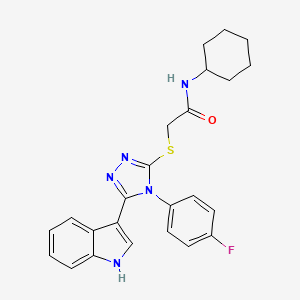

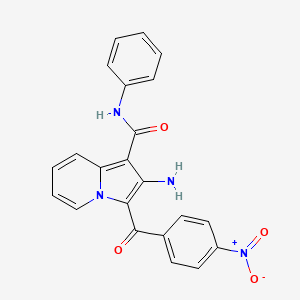

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,4-dimethoxyphenyl group and the quinolin-4-one moiety are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Applications De Recherche Scientifique

Metabolic Pathway Analysis

The compound HM-30181, closely related to the target molecule, is a new P-glycoprotein inhibitor. A study aimed to identify the in vitro and in vivo metabolic pathway of HM-30181 in rats revealed the formation of four metabolites (M1-M4) through processes such as O-demethylation, hydrolysis of the amide group, and hydroxylation. These metabolites were detected in feces and urine samples following intravenous administration to rats, highlighting potential applications in understanding drug metabolism and designing P-glycoprotein inhibitors (Paek et al., 2006).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones, bearing structural similarity to the compound of interest, demonstrated significant in vitro antitumor activity. This study provided insight into the development of new chemotherapeutic agents, with certain compounds showing broad spectrum antitumor activity and others exhibiting selectivity towards specific cancer cell lines. Molecular docking of selected compounds into the ATP binding site of EGFR-TK and B-RAF kinase suggested a mechanism through inhibition of these kinases, similar to known inhibitors (Al-Suwaidan et al., 2016).

Dopamine Receptor Binding

Research into 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, analogous in structure to the target compound, explored their affinity for dopamine D(2) and D(3) receptors. The study found that certain oxadiazole analogues showed selective sigma(1) receptor ligand properties without significantly increasing selectivity for D(3) over D(2) receptors. This suggests potential applications in the development of treatments for neurological disorders (Huang et al., 2001).

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-oxadiazole N-Mannich bases demonstrated significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, their anti-proliferative activity against various cancer cell lines, including prostate and breast cancer, suggests the utility of such compounds in antimicrobial and cancer research (Al-Wahaibi et al., 2021).

Antimicrobial Evaluation of Quinoline-Oxadiazole Derivatives

A series of quinoline-oxadiazole-based azetidinone derivatives were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains. This research suggests these compounds' potential as antimicrobial agents, further supporting the exploration of oxadiazole derivatives in the development of new antimicrobials (Dodiya et al., 2012).

Orientations Futures

The future research directions would depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems. Additionally, understanding its synthesis and reactivity could open up new pathways for the design of related compounds .

Propriétés

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-4-24-12-16(19(25)14-7-5-6-8-17(14)24)21-22-20(23-28-21)15-10-9-13(26-2)11-18(15)27-3/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQXLPJDLOLOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2568686.png)

![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)

![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)